1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione scaffold. The 3-bromophenyl group at position 1 and the 3-(dimethylamino)propyl chain at position 2 distinguish it from other derivatives. Its synthesis typically involves multicomponent reactions of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions .
Properties
Molecular Formula |
C22H21BrN2O3 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21BrN2O3/c1-24(2)11-6-12-25-19(14-7-5-8-15(23)13-14)18-20(26)16-9-3-4-10-17(16)28-21(18)22(25)27/h3-5,7-10,13,19H,6,11-12H2,1-2H3 |
InChI Key |
YSMDAMGVTZRZIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the bromophenyl intermediate, followed by the introduction of the dimethylamino propyl chain. The final step involves the formation of the dihydrochromeno pyrrole structure through cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Scientific Research Applications
1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific sites, while the dimethylamino propyl chain can enhance solubility and bioavailability. The dihydrochromeno pyrrole structure may contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aryl and Alkyl Groups
Compound A : 1-(3-Fluorophenyl)-2-[3-(Dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Key Difference : Fluorine replaces bromine at the aryl position.
- The dimethylaminopropyl chain remains identical, suggesting similar solubility profiles .
Compound B : 2-(4-Bromophenyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Key Differences :
- Bromine at position 4 (para) instead of 3 (meta) on the aryl group.
- Additional chloro and methoxy-hydroxyphenyl substituents.
- Impact: The para-bromine may enhance π-stacking interactions in biological systems.
Compound C : 3-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-(3-methoxyphenyl)-2-phenyl-1H-benzo[f]indole-4,9-dione
- Key Differences: Expanded fused ring system (benzo[f]indole vs. chromeno-pyrrole). Methoxyphenyl and naphthoquinone substituents.
- Impact: The larger aromatic system increases molecular rigidity and may enhance intercalation with DNA or proteins. The quinone moiety could confer redox activity .
Structural and Crystallographic Insights
- Chromeno-Pyrrole Core: The fused chromene-pyrrole system adopts a planar conformation, favoring π-π interactions. Substituents like bromine or methoxy groups influence packing in crystal lattices .
- Crystal Data for Methyl Ester Analog: A related hexahydrobenzo[f]chromeno-pyrrole derivative crystallizes in the monoclinic space group P2₁/n with cell parameters a = 13.2332 Å, b = 10.3574 Å, c = 15.0865 Å, and β = 111.53° .
Biological Activity
1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex bicyclic structure that includes a chromeno-pyrrole moiety. The presence of a bromophenyl and a dimethylamino group suggests potential interactions with various biological targets.
Antioxidant Activity
Research has indicated that compounds containing the chromeno[2,3-c]pyrrole structure exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus potentially protecting cells from oxidative stress. A study demonstrated that derivatives of this structure showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
Antiviral Properties
Notably, related compounds have been identified as inhibitors of viral proteases, including the main protease (Mpro) of SARS-CoV-2. The chromeno[2,3-c]pyrrole derivatives have been suggested to possess similar inhibitory effects due to structural similarities with known antiviral agents . This indicates a promising avenue for further exploration in antiviral drug development.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported that similar structures can activate glucokinase, which plays a crucial role in glucose metabolism . This could have implications for managing conditions such as diabetes.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Modulation : By binding to enzyme active sites or allosteric sites, it may alter enzyme activity, leading to changes in metabolic pathways.
- Receptor Interaction : There is potential for interaction with neurotransmitter receptors due to the dimethylamino group, which could influence neurological pathways.
Data Table: Biological Activities of Related Compounds
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Antioxidant Study : A comparative analysis showed that chromeno derivatives possess higher antioxidant capacity than traditional antioxidants. This was measured using DPPH radical scavenging assays.
- Antiviral Research : In vitro studies demonstrated that certain chromeno-pyrrole derivatives inhibited viral replication in cell cultures infected with SARS-CoV-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
